Home > Products > Screening Compounds P60105 > 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione
7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione - 876892-15-8

7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3101290
CAS Number: 876892-15-8
Molecular Formula: C12H17N5O4
Molecular Weight: 295.299
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a key starting material in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones unsubstituted in the N7 position. []
  • Relevance: This compound shares the core structure of the purine-2,6-dione with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. The key difference lies in the substituents at the 8-position (bromine vs. amino) and the 7-position (hydrogen vs. 3-(allyloxy)-2-hydroxypropyl). []

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is an intermediate formed by reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane. The thietane ring acts as a protecting group during the synthesis. []
  • Relevance: This compound exemplifies the use of a protecting group strategy in synthesizing derivatives of 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, highlighting the need to control reactivity at the N7 position. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is another intermediate in the synthetic pathway. It is obtained by alkylating 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride. []
  • Relevance: Similar to the previous compound, it illustrates the stepwise modification of the purine-2,6-dione scaffold, showcasing the versatility of the synthetic strategy to introduce various substituents. Although 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione does not have a benzyl group, the use of benzyl protection in this related compound highlights the challenges in selectively modifying the N1 and N7 positions of the purine ring system. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This refers to a class of compounds synthesized by reacting the oxidized thietane derivative (1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione) with various amines. []
  • Relevance: This class of compounds is particularly relevant because it introduces the 8-amino substituent, a key feature of 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, highlighting the possibility of exploring diverse amine substituents at this position. []

Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

  • Compound Description: Linagliptin is an anti-diabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , ]
  • Relevance: Linagliptin shares the core structure of the purine-2,6-dione with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. The presence of the 8-amino substituent in both compounds, albeit with different attachments, suggests potential similarities in their biological activities and interactions with target proteins. [, , , ]

ASP5854 (5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one)

  • Compound Description: ASP5854 is a potent adenosine A1 and A2A receptor dual antagonist investigated for potential therapeutic benefits in Parkinson's disease and cognitive impairment. []
  • Relevance: Although structurally distinct from 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, ASP5854's activity as an adenosine receptor antagonist highlights the potential for purine-based compounds to interact with neurological targets and modulate important signaling pathways. []

8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002; istradefylline)

  • Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist also explored for its therapeutic potential in Parkinson's disease. [, ]
  • Relevance: This compound shares the core purine-2,6-dione structure with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, further emphasizing the significance of this scaffold in designing molecules with potential neurological applications. [, ]
  • Compound Description: The research describes the design and synthesis of several olomoucine analogues, including 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamides, 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones, and 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-diones. These were investigated for their anticancer activity. []
  • Relevance: This class of compounds highlights the structural diversity that can be achieved by modifying the substituents around the core purine-2,6-dione scaffold, which is also present in 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. The exploration of different substituents at various positions on the purine ring, as exemplified by these olomoucine analogues, provides valuable insights for developing novel derivatives with potentially improved pharmacological properties. []
  • Compound Description: C-11 is a 3-methyl-1H-purine-2,6-dione derivative investigated for its potential anti-obesity properties. While the specific structure of C-11 is not provided, its description suggests it shares the core 3-methyl-1H-purine-2,6-dione moiety with the compound of interest. []
  • Relevance: The investigation of C-11 as a potential anti-obesity compound emphasizes the diverse pharmacological activities that can be associated with 3-methyl-1H-purine-2,6-dione derivatives, further highlighting the potential of 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione for therapeutic exploration. []

1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione

  • Compound Description: This compound, specifically its two polymorphs (Embodiment 1 and Embodiment 2), are identified as potent xanthine phosphodiesterase V inhibitors. These polymorphs are characterized by distinct powder x-ray diffraction patterns and differential scanning calorimetry profiles. []
  • Relevance: This compound shares the core purine-2,6-dione scaffold with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. While the substituents differ, the shared core structure and its association with enzyme inhibition highlight the potential of this scaffold for therapeutic development. []

Properties

CAS Number

876892-15-8

Product Name

7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-amino-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione

Molecular Formula

C12H17N5O4

Molecular Weight

295.299

InChI

InChI=1S/C12H17N5O4/c1-3-4-21-6-7(18)5-17-8-9(14-11(17)13)16(2)12(20)15-10(8)19/h3,7,18H,1,4-6H2,2H3,(H2,13,14)(H,15,19,20)

InChI Key

CNBCFKLIQBXOMX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC(COCC=C)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.